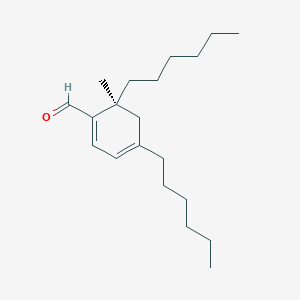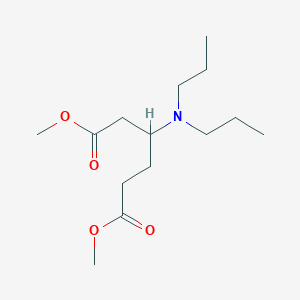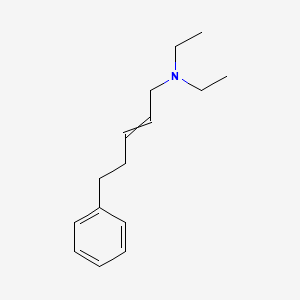
(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with hexyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexa-1,3-diene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of hexyl and methyl groups: Alkylation reactions are used to introduce the hexyl and methyl groups at specific positions on the cyclohexa-1,3-diene ring.
Formation of the carbaldehyde group: This step involves the oxidation of a primary alcohol or the formylation of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexyl and methyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-5,6,7,8-Tetrahydrofolic acid: A compound with a similar cyclohexane ring structure but different functional groups.
6-Gingerol and 6-Shogaol: Compounds with similar hexyl and methyl substitutions but different core structures.
Uniqueness
(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919301-89-6 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(6S)-4,6-dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C20H34O/c1-4-6-8-10-12-18-13-14-19(17-21)20(3,16-18)15-11-9-7-5-2/h13-14,17H,4-12,15-16H2,1-3H3/t20-/m0/s1 |
Clave InChI |
DEMYMBOLBBSDPX-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCC1=CC=C([C@@](C1)(C)CCCCCC)C=O |
SMILES canónico |
CCCCCCC1=CC=C(C(C1)(C)CCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)


![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)



![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)

